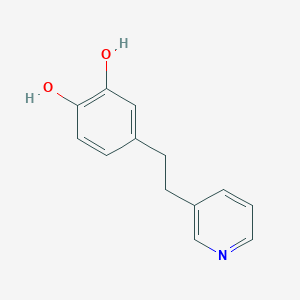![molecular formula C20H21N3O4 B13811477 2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fradafiban is a small molecule that functions as a glycoprotein IIb/IIIa receptor antagonist. It is primarily investigated for its potential use in treating conditions such as angina by inhibiting platelet aggregation, which can lead to embolism .
Preparation Methods
Fradafiban is synthesized through a series of chemical reactions. The synthetic route involves the preparation of lefradafiban, an orally active prodrug, which is then metabolized to fradafiban. The synthesis of lefradafiban involves the substitution of pyrrolidin-2-one at specific positions with various functional groups .
Chemical Reactions Analysis
Fradafiban undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fradafiban has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation.
Medicine: Explored for its potential in treating angina and preventing embolism.
Industry: Utilized in the development of new therapeutic agents targeting platelet aggregation
Mechanism of Action
Fradafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, thereby preventing the formation of emboli. The molecular targets involved include integrin alpha-IIb and integrin beta-3 .
Comparison with Similar Compounds
Fradafiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as lefradafiban. While lefradafiban is an orally active prodrug, fradafiban is the active form that exerts the therapeutic effects. Other similar compounds include eptifibatide and tirofiban, which also target the glycoprotein IIb/IIIa receptor but differ in their chemical structure and pharmacokinetics .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16+/m0/s1 |
InChI Key |
IKZACQMAVUIGPY-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Canonical SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


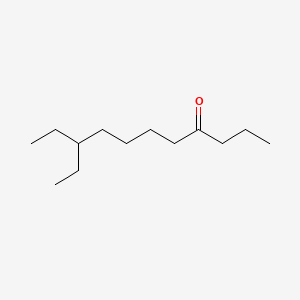


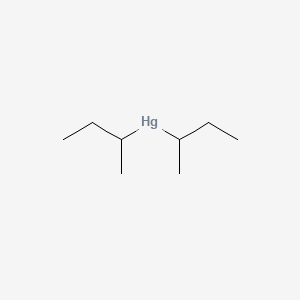
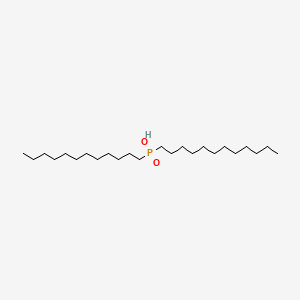
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)

![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
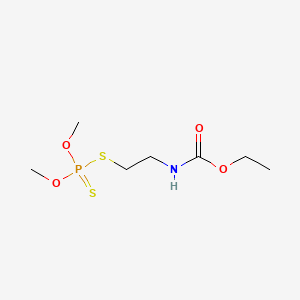
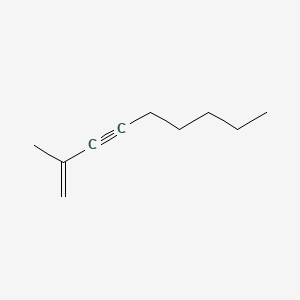
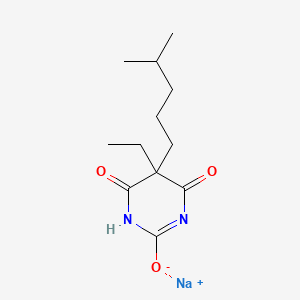
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
